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Compound of Interest

Compound Name:
[1,2,4]Triazolo[1,5-a]pyridin-2-

amine

Cat. No.: B1296958 Get Quote

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry,

forming the core of numerous compounds with diverse therapeutic applications. This guide

provides a comparative analysis of the efficacy of different triazolo[1,5-a]pyridine and related

triazolo[1,5-a]pyrimidine analogs, drawing upon recent experimental data. The comparisons

focus on their applications as α-glucosidase inhibitors for diabetes management and as

anticancer agents targeting various signaling pathways.

Triazolo[1,5-a]pyridine Analogs as α-Glucosidase
Inhibitors
A recent study has explored a series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-

carbonitriles (15a–15v) as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate

metabolism.[2] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes

mellitus. The efficacy of these analogs was compared against acarbose, a standard α-

glucosidase inhibitor.
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Compound IC50 (µM)[2]
Fold Improvement vs.
Acarbose

Acarbose (Reference) 750.00 ± 0.56 1x

15j 6.60 ± 0.09 ~114x

15a-15i, 15k-15v 6.60 - 75.63 Up to ~114x

Note: The full range of IC50 values for all 22 compounds (15a-15v) spanned from 6.60 ± 0.09

µM to 75.63 ± 0.44 µM, all demonstrating significantly greater potency than the reference drug,

acarbose.

Experimental Protocols: α-Glucosidase Inhibition Assay[2]

The in vitro α-glucosidase inhibitory activity was determined spectrophotometrically. The assay

mixture contained 10 µL of the test compound (at various concentrations), 20 µL of α-

glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 100 mM phosphate buffer, pH 6.8),

and 125 µL of phosphate buffer. This mixture was incubated at 37 °C for 15 minutes. Following

incubation, 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) was added as a

substrate, and the mixture was further incubated for 20 minutes at 37 °C. The reaction was

terminated by adding 80 µL of 0.2 M sodium carbonate. The absorbance of the released p-

nitrophenol was measured at 405 nm. The IC50 value, the concentration of the inhibitor

required to inhibit 50% of the enzyme activity, was calculated for each compound.
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Caption: Workflow for the α-glucosidase inhibition assay.

Triazolo[1,5-a]pyrimidine Analogs as Anticancer
Agents
The triazolo[1,5-a]pyrimidine scaffold has also been extensively investigated for its anticancer

properties. Different derivatives have been shown to target various cancer-related pathways,

including the ERK signaling pathway and the S-phase kinase-associated protein 2 (SKP2).

A series of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives (H1-H18) were synthesized and

evaluated for their antiproliferative activities against several human cancer cell lines.[3]

Compound H12 emerged as a particularly potent analog, demonstrating superior activity

compared to the standard chemotherapeutic drug 5-fluorouracil (5-Fu).
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Compound
MGC-803 (Gastric)
[3]

HCT-116 (Colon)[3] MCF-7 (Breast)[3]

5-Fu (Reference) >40 30.2 >40

H12 9.47 9.58 13.1

Experimental Protocols: MTT Assay for Antiproliferative Activity[3]

Human cancer cell lines (MGC-803, HCT-116, and MCF-7) were seeded in 96-well plates and

allowed to adhere overnight. The cells were then treated with various concentrations of the test

compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to

each well, and the plates were incubated for an additional 4 hours. The resulting formazan

crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a

microplate reader. The IC50 values were calculated from the dose-response curves.
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Caption: Simplified ERK signaling pathway inhibited by Compound H12.

A novel series of[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules were designed to

target SKP2, a protein often overexpressed in cancers that promotes the degradation of tumor

suppressors like p21 and p27.[4] Compound E35 was identified as a potent SKP2 inhibitor.
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Compound
SKP2-Cks1 Binding
Inhibition (IC50)

MGC-803 Xenograft
Inhibition

E35
Excellent (Specific value not

provided in abstract)[4]

Significant tumor growth

inhibition[4]

Experimental Protocols: In Vivo Xenograft Model[4]

Mice bearing MGC-803 xenograft tumors were treated with compound E35. The study reported

that E35 showed a significant inhibitory effect on tumor growth without obvious toxicity to the

mice, suggesting its potential as a therapeutic agent.[4] Mechanistic studies confirmed that E35

decreased the expression of Skp2 and increased the expression of its substrates, p21 and p27,

leading to cell cycle arrest at the S-phase.[4]
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Caption: SKP2-mediated degradation of p27 and its inhibition by E35.

Triazolo[1,5-a]pyridine-based JAK2 Inhibitor
In addition to the aforementioned applications, the triazolo[1,5-a]pyridine scaffold has been

utilized to develop selective inhibitors of Janus kinase 2 (JAK2), a key target in oncology.[5]

The optimization of a series of compounds based on this scaffold led to the discovery of CEP-

33779, a novel, selective, and orally bioavailable JAK2 inhibitor. The development focused on

achieving high potency for JAK2 while maintaining selectivity over other JAK family members,

such as JAK3, to minimize the risk of immune suppression.[5]

Conclusion

The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds demonstrate remarkable

versatility, giving rise to potent and selective inhibitors for a range of therapeutic targets. The

analogs discussed herein highlight the successful application of this chemical framework in the

development of novel agents for diabetes (α-glucosidase inhibitors) and cancer (ERK, SKP2,

and JAK2 inhibitors). The comparative data underscores the significant potential for further

optimization and development of triazolo[1,5-a]pyridine-based compounds in modern drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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